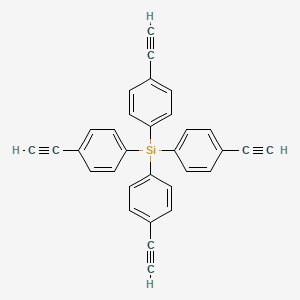
2-Isopropoxy-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-4-methoxyphenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by the presence of isopropoxy and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4-methoxyphenol typically involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps. One common method starts with p-methyl phenol as the raw material. The process includes:
Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Bromine Substitution: Introducing a bromine atom to the protected phenol.
Etherification: Reacting the brominated intermediate with isopropyl alcohol to form the isopropoxy group.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of inexpensive raw materials and solvents, high-yield reactions, and mild reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxy group.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ether derivatives .
Scientific Research Applications
2-Isopropoxy-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but lacks the isopropoxy group.
4-Methoxyphenol: Similar structure but lacks the isopropoxy group.
2-Isopropoxyphenol: Similar structure but lacks the methoxy group.
Uniqueness
2-Isopropoxy-4-methoxyphenol is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methoxy-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O3/c1-7(2)13-10-6-8(12-3)4-5-9(10)11/h4-7,11H,1-3H3 |
InChI Key |
ULHDBGZQYWKMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)




![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)

![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)
